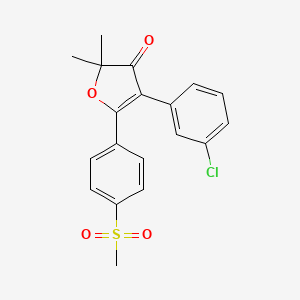
2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-propyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Méthodes De Préparation
The synthesis of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide involves several steps. One common method includes the reaction of 2,5-dichloropyrimidine with aniline derivatives under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Applications De Recherche Scientifique
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes that play a role in inflammatory processes.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide involves the inhibition of specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide can be compared with other pyrimidine derivatives such as:
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine-based drugs.
2-Amino-4,6-dichloropyrimidine: Known for its antiviral and anti-inflammatory properties.
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: Used in the production of antiviral nucleotide derivatives.
The uniqueness of 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-propylbenzamide lies in its specific substitution pattern and its potential as a CDK2 inhibitor, making it a promising candidate for anticancer drug development .
Propriétés
Formule moléculaire |
C14H14Cl2N4O |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-2-7-17-13(21)9-5-3-4-6-11(9)19-12-10(15)8-18-14(16)20-12/h3-6,8H,2,7H2,1H3,(H,17,21)(H,18,19,20) |
Clé InChI |
RCGXSXKKFPSXLY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)



![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)





![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

